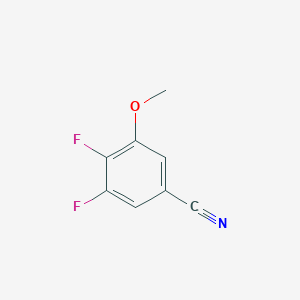

3,4-Difluoro-5-methoxybenzonitrile

CAS No.: 1262552-14-6

Cat. No.: VC2745136

Molecular Formula: C8H5F2NO

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262552-14-6 |

|---|---|

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 3,4-difluoro-5-methoxybenzonitrile |

| Standard InChI | InChI=1S/C8H5F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3 |

| Standard InChI Key | CNMONGNIMMLQAN-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C#N)F)F |

| Canonical SMILES | COC1=C(C(=CC(=C1)C#N)F)F |

Introduction

Chemical Identity and Structural Characteristics

3,4-Difluoro-5-methoxybenzonitrile is a small molecule characterized by a benzene ring substituted with a cyano group, two fluorine atoms, and a methoxy group. The compound exhibits specific structural characteristics that contribute to its chemical behavior and potential applications.

Basic Chemical Information

The fundamental chemical information for 3,4-Difluoro-5-methoxybenzonitrile is summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1262552-14-6 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 3,4-difluoro-5-methoxybenzonitrile |

| Standard InChI | InChI=1S/C8H5F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3 |

| Standard InChIKey | CNMONGNIMMLQAN-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C#N)F)F |

| PubChem Compound ID | 89508491 |

The molecular structure features a benzene ring with a cyano group (-C≡N) at position 1, fluorine atoms at positions 3 and 4, and a methoxy group (-OCH₃) at position 5. This particular arrangement contributes to its unique chemical behavior, especially in reactions involving nucleophilic aromatic substitution.

Applications in Chemical Research and Pharmaceutical Development

3,4-Difluoro-5-methoxybenzonitrile serves as an important intermediate in various chemical and pharmaceutical applications, owing to its unique structure and reactivity profile.

Role as a Synthetic Intermediate

The compound functions as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and organic chemistry research. Its utility derives from several key features:

-

The cyano group can undergo various transformations (reduction, hydrolysis, addition) to access amines, carboxylic acids, amides, and heterocycles

-

The fluorine atoms enhance metabolic stability and binding affinity in drug candidates

-

The methoxy group provides a handle for further functionalization

-

The specific substitution pattern creates a unique electronic environment for selective reactions

These characteristics make 3,4-Difluoro-5-methoxybenzonitrile suitable for various chemical transformations, including further fluorination, substitution reactions, or as a precursor for heterocyclic compounds with potential biological activity.

Pharmaceutical Relevance

Fluorinated aromatic compounds like 3,4-Difluoro-5-methoxybenzonitrile play an increasingly important role in pharmaceutical development. The strategic incorporation of fluorine atoms can:

-

Improve metabolic stability by blocking sites of oxidative metabolism

-

Enhance binding affinity through electronic effects and lipophilicity modulation

-

Alter physicochemical properties such as pKa, which can influence drug absorption

-

Contribute to unique binding interactions with protein targets through C-F···H-N, C-F···C=O, and C-F···H-C interactions

These benefits make 3,4-Difluoro-5-methoxybenzonitrile and related structures valuable scaffolds in medicinal chemistry programs targeting various therapeutic areas.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.04120 | 134.5 |

| [M+Na]⁺ | 192.02314 | 146.6 |

| [M+NH₄]⁺ | 187.06774 | 138.6 |

| [M+K]⁺ | 207.99708 | 137.0 |

| [M-H]⁻ | 168.02664 | 126.7 |

| [M+Na-2H]⁻ | 190.00859 | 137.8 |

| [M]⁺ | 169.03337 | 133.1 |

| [M]⁻ | 169.03447 | 133.1 |

These collision cross section values would be particularly useful for analytical applications using ion mobility-mass spectrometry for the identification and characterization of this compound .

Comparative Analysis with Structural Isomers

A comparative analysis with structural isomers provides valuable context for understanding the unique properties of 3,4-Difluoro-5-methoxybenzonitrile.

Comparison with 3,5-Difluoro-4-methoxybenzonitrile

The most well-documented isomer, 3,5-Difluoro-4-methoxybenzonitrile (CAS: 104197-15-1), shares the same molecular formula (C₈H₅F₂NO) and molecular weight (169.13 g/mol) but differs in the arrangement of substituents . Key differences include:

-

Substitution pattern: In 3,5-Difluoro-4-methoxybenzonitrile, the fluorine atoms are at positions 3 and 5, with the methoxy group at position 4

-

Physical properties: 3,5-Difluoro-4-methoxybenzonitrile has a documented melting point of 85-87°C

-

Electronic distribution: The different substitution pattern results in unique electronic properties that influence reactivity

-

Structural symmetry: 3,5-Difluoro-4-methoxybenzonitrile possesses a symmetry element that 3,4-Difluoro-5-methoxybenzonitrile lacks

These structural differences, though subtle, can significantly impact chemical reactivity, biological activity, and physical properties, making each isomer potentially valuable for different applications.

Structure-Property Relationships

The positioning of fluorine atoms and the methoxy group in these isomers influences several key properties:

-

Electronic distribution: The different substitution patterns create unique electronic environments that influence reactivity

-

Dipole moment: The specific arrangement of substituents results in different molecular dipole moments, affecting intermolecular interactions

-

Metabolic stability: The position of fluorine atoms can influence susceptibility to metabolic transformations

-

Binding characteristics: Different substitution patterns can lead to distinct interactions with biological targets

Understanding these structure-property relationships is crucial for rationally designing compounds with desired characteristics for specific applications.

Current Research and Future Directions

Current research involving 3,4-Difluoro-5-methoxybenzonitrile primarily focuses on its utility as a synthetic intermediate in various chemical transformations.

Emerging Applications

Several promising research directions for 3,4-Difluoro-5-methoxybenzonitrile include:

-

Development of novel heterocyclic compounds with potential biological activity

-

Exploration of selective functionalization strategies that leverage its unique substitution pattern

-

Investigation of its utility in cross-coupling methodologies

-

Evaluation of potential applications in materials science, particularly in electronic materials

These research avenues highlight the versatility of 3,4-Difluoro-5-methoxybenzonitrile as a building block in various fields of chemistry.

Challenges and Opportunities

Despite its potential, several challenges remain in fully exploiting the utility of 3,4-Difluoro-5-methoxybenzonitrile:

-

Limited commercial availability and potentially high cost may restrict widespread use

-

Incomplete characterization of its physical and chemical properties in the literature

-

The need for optimized synthetic routes with improved efficiency and scalability

These challenges present opportunities for researchers to develop improved synthetic methodologies, expand characterization data, and explore novel applications that capitalize on the unique structural features of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume